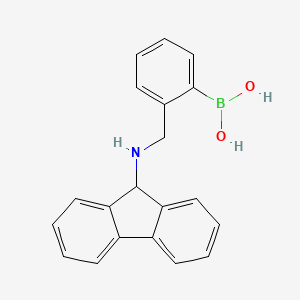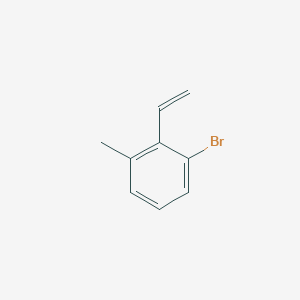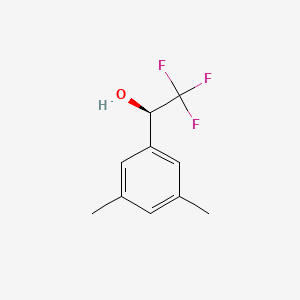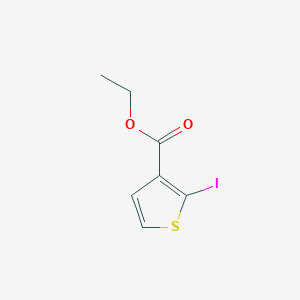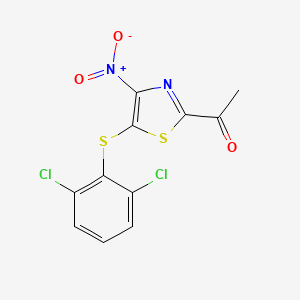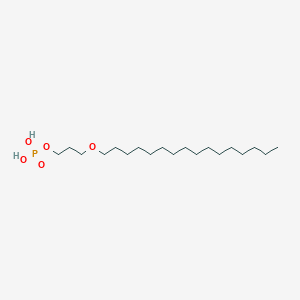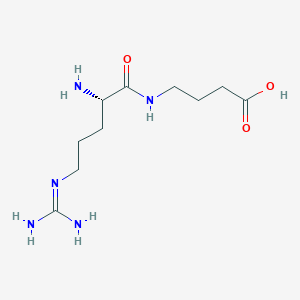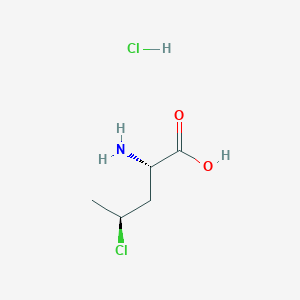
gamma-Chloronorvaline-HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gamma-Chloronorvaline-HCl is a halogenated amino acid derivative identified from cultures of the microbe Streptomyces griseosporeus. This compound has garnered attention due to its antibacterial activity, particularly against Pseudomonas aeruginosa . It is a synthetic amino acid with a chlorine atom substituted at the gamma position, making it a unique compound in the realm of halogenated amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Chloronorvaline-HCl typically involves the halogenation of norvaline, an amino acid. The process begins with the protection of the amino and carboxyl groups of norvaline to prevent unwanted side reactions. The gamma position is then selectively chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. After chlorination, the protecting groups are removed, and the compound is purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination step and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.
化学反应分析
Types of Reactions
Gamma-Chloronorvaline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding norvaline.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of gamma-oxo-norvaline derivatives.
Reduction: Formation of norvaline.
Substitution: Formation of gamma-hydroxy-norvaline or gamma-amino-norvaline derivatives.
科学研究应用
Gamma-Chloronorvaline-HCl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein engineering and enzyme inhibition.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of gamma-Chloronorvaline-HCl involves its interaction with bacterial cell membranes. The chlorine atom enhances the compound’s lipophilicity, allowing it to integrate into the lipid bilayer of bacterial membranes. This integration disrupts membrane integrity, leading to cell lysis and death. The compound may also inhibit specific bacterial enzymes, further contributing to its antibacterial activity .
相似化合物的比较
Gamma-Chloronorvaline-HCl can be compared with other halogenated amino acids such as:
Gamma-Chloroleucine: Similar structure but with a different side chain, leading to variations in biological activity.
Gamma-Chlorophenylalanine: Contains an aromatic ring, which affects its chemical properties and applications.
Gamma-Chlorovaline: Another halogenated amino acid with distinct reactivity and uses.
This compound stands out due to its specific antibacterial activity against Pseudomonas aeruginosa, making it a valuable compound in the development of new antimicrobial agents .
属性
分子式 |
C5H11Cl2NO2 |
|---|---|
分子量 |
188.05 g/mol |
IUPAC 名称 |
(2S,4S)-2-amino-4-chloropentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h3-4H,2,7H2,1H3,(H,8,9);1H/t3-,4-;/m0./s1 |
InChI 键 |
NUUPDPHRJUTDDM-MMALYQPHSA-N |
手性 SMILES |
C[C@@H](C[C@@H](C(=O)O)N)Cl.Cl |
规范 SMILES |
CC(CC(C(=O)O)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


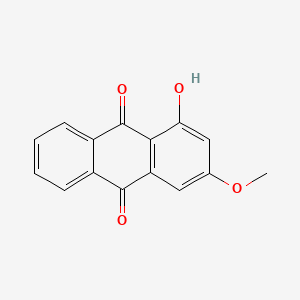


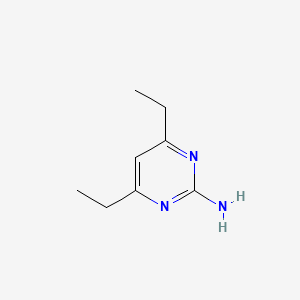
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
